(2E,6E)-4-ethyl-2,6-bis(3-pyridylmethylene)cyclohexan-1-one
Overview
Description
“(2E,6E)-4-ethyl-2,6-bis(3-pyridylmethylene)cyclohexan-1-one” is a chemical compound with the CAS Number: 1162656-22-5 . It has a molecular weight of 304.39 and its molecular formula is C20H20N2O .
Molecular Structure Analysis
The molecular structure of this compound includes a cyclohexanone ring which is substituted by pyridin-3-ylmethylene groups at positions 2 and 6. The ethyl group is attached at the 4-position of the cyclohexanone ring.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The storage temperature for this compound is room temperature .Scientific Research Applications
Treatment of Drug-Resistant Non-Small Cell Lung Cancer
MCB-613 has been identified as a compound that selectively targets EGFR-mutant, EGFR inhibitor-resistant non-small cell lung cancer (NSCLC) cells harboring diverse resistance mechanisms . It binds KEAP1 covalently, and a single molecule of MCB-613 is capable of bridging two KEAP1 monomers together . This modification interferes with the degradation of canonical KEAP1 substrates such as NRF2 .
Attenuation of Adverse Remodeling After Myocardial Infarction
MCB-613 has been shown to attenuate pathological remodeling post-myocardial infarction (MI) . When given within hours post MI, it induces lasting protection from adverse remodeling . It achieves this through several mechanisms:
- Inhibition of macrophage inflammatory signaling and interleukin 1 (IL-1) signaling, which attenuates the acute inflammatory response .
- Attenuation of fibroblast differentiation .
- Promotion of Tsc22d3-expressing macrophages .
Overstimulation of Cancer Cells Leading to Cell Stress and Death
MCB-613 has been identified as a potent steroid receptor coactivator (SRC) small molecule stimulator . Paradoxically, acute super-activation of SRCs specifically and effectively kills cancer cells by inducing aberrant cellular stress . This suggests an alternative strategy against cancer .
Safety and Hazards
Mechanism of Action
Target of Action
MCB-613 primarily targets the Steroid Receptor Coactivators (SRCs), specifically SRC-1 (NCOA1), SRC-2 (NCOA2/TIF2/GRIP1), and SRC-3 (NCOA3/AIB1/ACTR/pCIP) . These coactivators interact with nuclear receptors and other transcription factors to drive target gene expression . In the context of EGFR-mutant, EGFR inhibitor-resistant non-small cell lung cancer (NSCLC) cells, MCB-613 has been found to target KEAP1 .
Mode of Action
MCB-613 selectively and reversibly binds to SRCs . It acts as a potent SRC stimulator, greatly enhancing SRC transcriptional activity . In the case of EGFR-mutant NSCLC cells, MCB-613 binds KEAP1 covalently .
Biochemical Pathways
MCB-613 increases SRCs’ interactions with other coactivators and markedly induces ER stress coupled to the generation of reactive oxygen species (ROS) . This over-stimulation of SRCs can lead to excessive stress in cancer cells .
Pharmacokinetics
It is known that mcb-613 can be administered via intravenous injection .
Result of Action
MCB-613 has been shown to attenuate pathological remodeling post-myocardial infarction (MI). It decreases infarct size, apoptosis, hypertrophy, and fibrosis while maintaining significant cardiac function . In the context of EGFR-mutant NSCLC cells, MCB-613 selectively targets these cells, leading to their death .
properties
IUPAC Name |
(2E,6E)-4-ethyl-2,6-bis(pyridin-3-ylmethylidene)cyclohexan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O/c1-2-15-9-18(11-16-5-3-7-21-13-16)20(23)19(10-15)12-17-6-4-8-22-14-17/h3-8,11-15H,2,9-10H2,1H3/b18-11+,19-12+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMBSCBVEHMETSA-GDAWTGGTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(=CC2=CN=CC=C2)C(=O)C(=CC3=CN=CC=C3)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1C/C(=C\C2=CN=CC=C2)/C(=O)/C(=C/C3=CN=CC=C3)/C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E,6E)-4-ethyl-2,6-bis(3-pyridylmethylene)cyclohexan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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